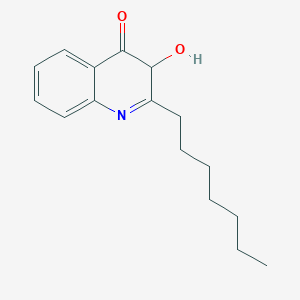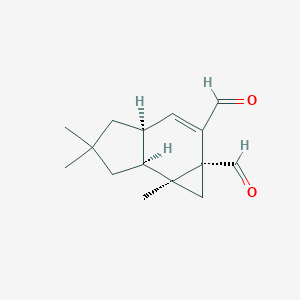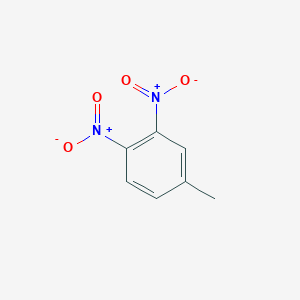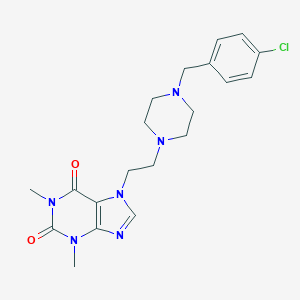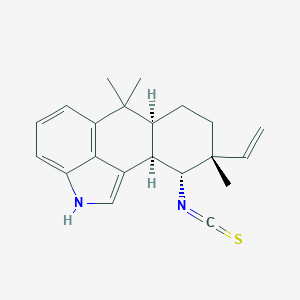
Hapalindole M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the hapalindole family of alkaloids, which are produced by cyanobacteria. Hapalindole M has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of hapalindole M is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, hapalindole M has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Effets Biochimiques Et Physiologiques
Hapalindole M has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, it has also been found to possess antioxidant activity. Studies have shown that hapalindole M can scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of hapalindole M is its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. One limitation is its complex structure, which makes it difficult to synthesize. Additionally, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on hapalindole M. One area of focus is the development of more efficient methods for synthesizing this natural product. Additionally, further research is needed to fully understand the mechanism of action of hapalindole M. This could lead to the development of more targeted and effective therapies for cancer and other diseases. Finally, research is needed to explore the potential of hapalindole M as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It possesses a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to its use in lab experiments, research on hapalindole M is ongoing and holds promise for the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
Hapalindole M is a complex molecule that is difficult to synthesize. However, several methods have been developed to produce this natural product. One of the most successful methods involves the use of a genetically engineered strain of E. coli that can produce hapalindole M. This method involves the expression of the biosynthetic pathway genes from the cyanobacterium Fischerella ambigua in E. coli. The resulting strain is able to produce hapalindole M in high yields.
Applications De Recherche Scientifique
Hapalindole M has been the subject of extensive scientific research due to its potential as a therapeutic agent. One of the most promising areas of research is its anti-cancer activity. Studies have shown that hapalindole M can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, hapalindole M has been found to possess anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.
Propriétés
Numéro CAS |
106865-64-9 |
|---|---|
Nom du produit |
Hapalindole M |
Formule moléculaire |
C21H24N2S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(2R,3R,4R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)10-9-15-18(19(21)23-12-24)13-11-22-16-8-6-7-14(17(13)16)20(15,2)3/h5-8,11,15,18-19,22H,1,9-10H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
Clé InChI |
IFJQNMZCVDODPB-RMYQPGKMSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
SMILES canonique |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



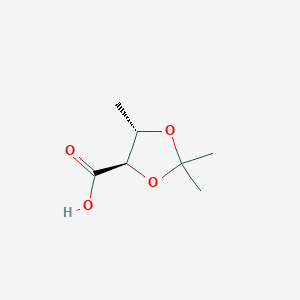
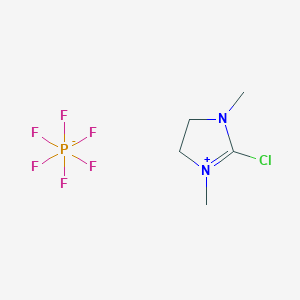
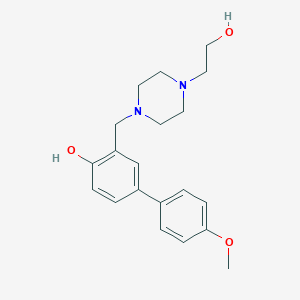
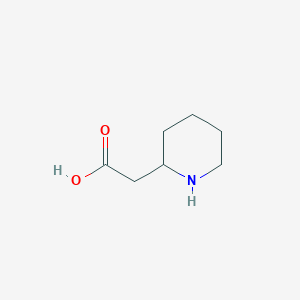
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
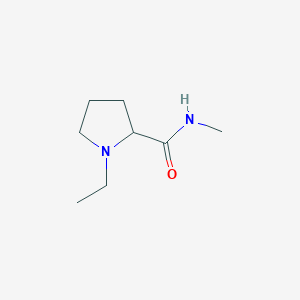
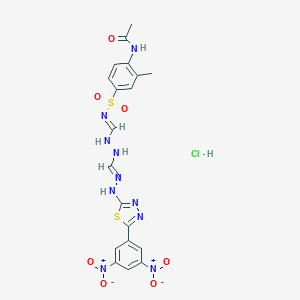
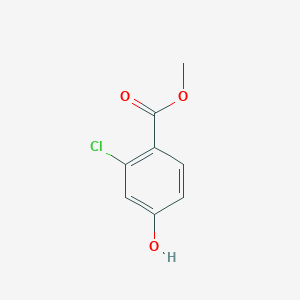
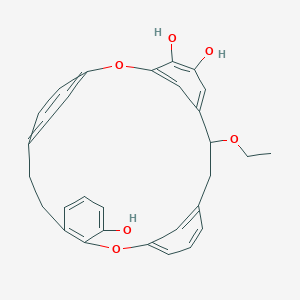
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
